molecular formula C6H10N4 B13158004 1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13158004
M. Wt: 138.17 g/mol
InChI Key: ZJOVQGCQULPCPF-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-methylprop-2-en-1-yl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-methylprop-2-en-1-ylamine with 1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, its antifungal activity may be due to the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific triazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H10N4/c1-5(2)3-10-4-8-6(7)9-10/h4H,1,3H2,2H3,(H2,7,9)

InChI Key

ZJOVQGCQULPCPF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=NC(=N1)N

Origin of Product

United States

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